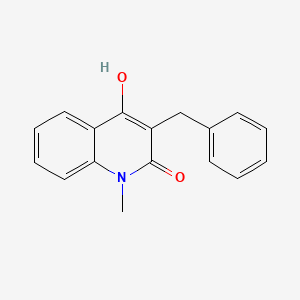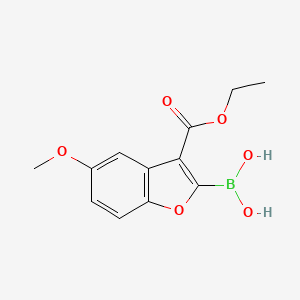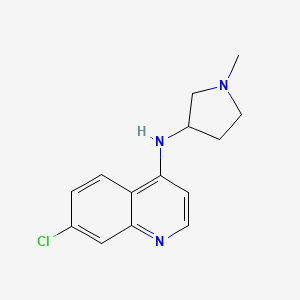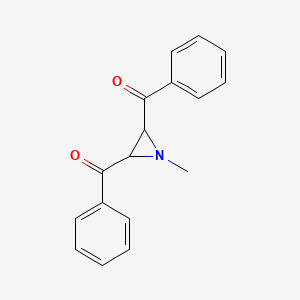
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine is a synthetic organic compound characterized by its unique structural features This compound is part of the azetidine family, which is known for its four-membered ring structure
Vorbereitungsmethoden
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine typically involves multi-step organic reactions. The starting material, 2,6-difluoro-4-nitrophenol, undergoes a series of transformations to introduce the azetidine ring and the methoxy and methyl substituents. Common synthetic routes include:
Nucleophilic Substitution:
Methylation and Methoxylation: The methyl and methoxy groups are introduced through methylation and methoxylation reactions, respectively, using reagents such as methyl iodide and sodium methoxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms and the nitro group can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine can be compared with other azetidine derivatives and fluorinated aromatic compounds. Similar compounds include:
2,6-Difluoro-4-nitrophenol: A precursor in the synthesis of the target compound.
N-(2,6-Difluoro-4-nitrophenyl)-N’-propyl-1,2-ethanediamine: Another fluorinated aromatic compound with different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
919357-40-7 |
|---|---|
Molekularformel |
C11H12F2N2O3 |
Molekulargewicht |
258.22 g/mol |
IUPAC-Name |
1-(2,6-difluoro-4-nitrophenyl)-3-methoxy-3-methylazetidine |
InChI |
InChI=1S/C11H12F2N2O3/c1-11(18-2)5-14(6-11)10-8(12)3-7(15(16)17)4-9(10)13/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
ZCGNAVXVOKKSNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)





![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)




![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)


